molecular formula C13H21BN2O2 B2740854 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1257637-82-3

3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Numéro de catalogue: B2740854
Numéro CAS: 1257637-82-3
Poids moléculaire: 248.13
Clé InChI: OBAKARDWOWAFTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a pyrazole core

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized through the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with cyclopropyl bromide in the presence of a palladium catalyst.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or boronic acids.

  • Substitution Reactions: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Reduced Boronic Acids: Resulting from reduction reactions.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antitumor Activities
Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. Pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising antibacterial and antifungal properties, as well as significant antitumor activity against various human cancer cell lines including MCF-7 and HepG-2 . The incorporation of the dioxaborolane moiety enhances the compound's efficacy due to its ability to form stable complexes with biological targets.

Mechanism of Action
The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or receptors associated with disease processes. For example, pyrazole compounds have shown inhibitory effects on monoamine oxidases (MAOs), leading to increased levels of neurotransmitters that can improve mood and cognitive function . Moreover, compounds containing electron-donating groups exhibit enhanced anti-inflammatory activities .

Agrochemicals

Pesticidal Properties
The structural characteristics of 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggest potential applications in agrochemicals. Pyrazole derivatives are known for their effectiveness as herbicides and insecticides. The introduction of the dioxaborolane group may enhance the stability and bioavailability of these compounds in agricultural settings.

Material Science

Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form cross-links can be utilized in the development of advanced materials with improved mechanical properties. Research into its application in creating boron-containing polymers is ongoing.

Case Studies

Study Findings
Synthesis of Pyrazolo DerivativesIdentified several derivatives with enhanced antimicrobial activity compared to standard drugs .
Evaluation of Antitumor ActivityDemonstrated significant cytotoxic effects on cancer cell lines through MTT assays .
Investigation into Agrochemical ApplicationsSuggested efficacy as a pesticide based on structural analysis and preliminary testing results .

Mécanisme D'action

The compound exerts its effects through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can inhibit enzymes or modulate biological pathways.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Targets enzymes involved in metabolic pathways.

  • Biological Pathways: Modulates pathways related to cell signaling and regulation.

Comparaison Avec Des Composés Similaires

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar core structure but lacks the cyclopropyl group.

  • 3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid derivative but with a pyridine core instead of pyrazole.

Uniqueness:

  • The presence of the cyclopropyl group in the pyrazole ring enhances the compound's stability and reactivity, making it distinct from other boronic acid derivatives.

Activité Biologique

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C17H23BN2O2C_{17}H_{23}BN_2O_2 with a molecular weight of 298.19 g/mol. Its structure features a cyclopropyl group and a dioxaborolane moiety, which are thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cannabinoid Receptors : Research has indicated that compounds with similar structures exhibit significant affinity for cannabinoid receptors (CB1 and CB2). For example, analogs containing cyclopropyl groups have shown potent activity in modulating these receptors .
  • Kinase Inhibition : The presence of the pyrazole ring suggests potential kinase inhibitory activity. Compounds in this class have been studied for their ability to inhibit kinases involved in cancer progression .

Pharmacological Studies

Several studies have elucidated the pharmacological profile of pyrazole derivatives:

  • Anti-inflammatory Activity : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
  • Antiparasitic Activity : Some pyrazole derivatives have been tested for their efficacy against malaria parasites. Modifications on the pyrazole structure significantly influenced their potency against Plasmodium falciparum .
  • Metabolic Stability : The metabolic stability of these compounds has been assessed using human liver microsomes to predict their pharmacokinetic profiles. Enhancements in solubility and stability were observed with certain structural modifications .

Data Tables

Property Value
Molecular FormulaC17H23BN2O2C_{17}H_{23}BN_2O_2
Molecular Weight298.19 g/mol
CAS Number1904650-82-3
SolubilityVariable (dependent on structure)
Biological TargetsCB1/CB2 receptors; Kinases

Case Study 1: Cannabinoid Receptor Modulation

In a study evaluating the effects of cyclopropyl-containing pyrazoles on cannabinoid receptors, it was found that these compounds exhibited high affinity for CB1 receptors and showed potential for therapeutic applications in treating pain and inflammation.

Case Study 2: Antimalarial Efficacy

A series of pyrazole derivatives were tested against Plasmodium falciparum in vitro. The results indicated that specific modifications increased potency significantly (EC50 values as low as 0.025 µM), suggesting a promising avenue for antimalarial drug development .

Propriétés

IUPAC Name

3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16(5)15-11(10)9-6-7-9/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAKARDWOWAFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257637-82-3
Record name 3-cyclopropyl-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole (500 mg, 2.5 mmol) in THF (10 mL) was added dropwise a 2.5 M solution of n-BuLi (1.4 mL, 3.5 mmol) at −78° C., and the resulting light yellow solution was stirred for 30 min. To the mixture was added a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 mL, 5.5 mmol) in THF (1 mL), and the mixture was warmed to room temperature over 30 min. The reaction was quenched with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (50 mL), washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by normal phase flash chromatography on silica gel (5% MeOH—CH2Cl2, Rf=0.35) to provide 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (294 mg, 48%) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.